6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a piperidinyl moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
Attachment of the Piperidinyl Moiety: The piperidinyl group can be attached through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its triazolopyridazine core.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Therapeutic Agents: Possible applications as therapeutic agents for conditions such as cancer, inflammation, and neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
6-(3-Methylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
Bromophenyl Group: The presence of a bromophenyl group may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Piperidinyl Moiety: The piperidinyl group may enhance the compound’s ability to interact with biological targets, improving its pharmacological profile.
Properties
Molecular Formula |
C16H16BrN5 |
---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16BrN5/c17-12-5-3-4-11(10-12)13-7-8-15-19-20-16(22(15)21-13)14-6-1-2-9-18-14/h3-5,7-8,10,14,18H,1-2,6,9H2 |
InChI Key |
ZQLOYCHDLQOXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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